1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
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Description
“1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H13NO3 . It has an average mass of 171.194 Da and a monoisotopic mass of 171.089539 Da .
Synthesis Analysis
1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .
Molecular Structure Analysis
The molecular structure of “1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 358.3±35.0 °C at 760 mmHg, and a flash point of 170.5±25.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Antioxidant Activity
1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid derivatives have shown significant antioxidant activity in scientific research. A study synthesized derivatives containing various substituents, including isopropyl, and evaluated their antioxidant capacities. Some compounds demonstrated potent antioxidant activities, exceeding that of well-known antioxidants like ascorbic acid. This suggests the potential of these derivatives in oxidative stress-related applications (Tumosienė et al., 2019).
Anticancer and Antimicrobial Activity
Derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, including those incorporating isopropyl groups, have been investigated for their anticancer and antimicrobial properties. Some derivatives displayed promising anticancer activity against specific cell lines, and others showed selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This highlights the compound's potential as a scaffold for developing new anticancer and antimicrobial agents (Kairytė et al., 2022).
Synthesis of Pharmaceutical Intermediates
The synthesis of (3S,5S)-3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester, a key intermediate of Aliskiren, has been reported using a six-step process. This process highlights the compound's role in the synthesis of significant pharmaceutical agents, showcasing its importance in medicinal chemistry (Pan et al., 2015).
Nootropic Agents Synthesis
Research into potential nootropic agents involved the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, exploring the nootropic activity of these derivatives. The study underscores the versatility of 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid derivatives in creating compounds that may impact cognitive functions (Valenta et al., 1994).
properties
IUPAC Name |
5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWIPHFVESIOGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389947 |
Source
|
Record name | 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
299920-47-1 |
Source
|
Record name | 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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